molecular formula C9H11BrN2O B1402041 4-(4-Bromopyridin-3-yl)morpholine CAS No. 1563533-04-9

4-(4-Bromopyridin-3-yl)morpholine

Cat. No.: B1402041
CAS No.: 1563533-04-9
M. Wt: 243.1 g/mol
InChI Key: NEJKKKLFVAWAFX-UHFFFAOYSA-N
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Description

4-(4-Bromopyridin-3-yl)morpholine is a versatile chemical building block integrating a bromopyridine scaffold with a morpholine ring. The morpholine group—a six-membered ring containing oxygen and nitrogen heteroatoms—is a ubiquitous pharmacophore in medicinal chemistry, known to enhance the aqueous solubility of drug-like molecules and influence their pharmacokinetic properties . The 4-bromopyridine moiety serves as a reactive handle for modern synthetic transformations, particularly in metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira reactions, which are pivotal for constructing biaryl and alkynyl systems in drug discovery . This molecular architecture makes it a valuable precursor for developing targeted enzyme inhibitors. Researchers can functionalize the bromine site to create novel compounds for probing various kinases, including the epidermal growth factor receptor (EGFR), a key therapeutic target in oncology . The incorporation of the morpholine ring can contribute to a molecule's ability to interact with enzyme active sites, as this motif is present in several clinical kinase inhibitors . This compound is supplied for research applications as a synthetic intermediate in the discovery of new therapeutic agents, including potential anticancer and antimicrobial candidates. It is also relevant in materials science for creating functionalized ligands and complex organic architectures. Safety Note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromopyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJKKKLFVAWAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Bromopyridin 3 Yl Morpholine and Analogues

Direct Synthetic Routes

Direct synthetic routes to 4-(4-Bromopyridin-3-yl)morpholine typically involve the reaction of a suitably substituted bromopyridine with morpholine (B109124). The key challenge lies in achieving regioselectivity, particularly when multiple reactive sites are present on the pyridine (B92270) ring. Methodologies such as transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution are prominently employed.

Amination Reactions with Bromopyridines

Amination reactions, particularly those catalyzed by transition metals, represent a powerful tool for the formation of aryl C-N bonds. These methods are advantageous due to their high efficiency and functional group tolerance.

Nickel-catalyzed cross-coupling has emerged as a cost-effective and efficient alternative to palladium-based systems for C-N bond formation. nih.gov These reactions typically involve an air-stable Ni(II) salt as a precatalyst, which is reduced in situ to the active Ni(0) species. nih.gov The general mechanism involves the oxidative addition of the aryl halide to the Ni(0) complex, followed by coordination of the amine, and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

For the synthesis of this compound, a plausible starting material would be 3,4-dibromopyridine. The challenge in this reaction is the selective coupling at the C-3 position over the C-4 position. Reaction conditions, including the choice of ligand and base, are critical for controlling this selectivity. A light-driven nickel-catalyzed approach has also been reported, which operates at room temperature and uses the amine substrate to also serve as the ligand and base. nih.gov This method has proven effective for coupling morpholine with various aryl bromides. nih.gov

Table 1: Key Features of Nickel-Catalyzed C-N Cross-Coupling

Feature Description
Catalyst Inexpensive and air-stable Ni(II) salts (e.g., NiBr₂·3H₂O). nih.gov
Ligands Often simple ligands or even the amine substrate can act as a ligand. nih.gov
Conditions Can be performed under mild conditions, including room temperature with photoexcitation. nih.gov

| Scope | Effective for a variety of aryl halides and amines, including morpholine. nih.gov |

Base-catalyzed or base-promoted amination strategies offer a transition-metal-free alternative for synthesizing aminopyridines. One notable approach involves the use of a strong base to facilitate the reaction between a halopyridine and an amine. For instance, an environmentally benign method using water as a solvent and a base like NaOtBu has been developed for the amination of polyhalogenated pyridines. acs.org

Another intriguing strategy involves the base-catalyzed isomerization of 3-bromopyridines into 4-bromopyridines via a pyridyne intermediate. This isomerization can be followed by a nucleophilic substitution at the C-4 position. researchgate.net While this specific example leads to 4-substitution, the principle of using strong bases to generate reactive pyridyne intermediates could potentially be adapted to achieve substitution at the C-3 position by carefully selecting the starting materials and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The presence of the electronegative nitrogen atom in the pyridine ring activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack by stabilizing the negative charge in the intermediate. stackexchange.comyoutube.com

For the synthesis of this compound, the starting material would likely be 3,4-dibromopyridine. The bromine atom at C-4 and the ring nitrogen would activate the C-3 position for nucleophilic attack by morpholine. The rate of substitution depends on the nature of the leaving group, with halogens typically following the reactivity trend of F > Cl > Br > I in SNAr reactions where the first step is rate-determining. sci-hub.se However, when the second step (loss of the leaving group) is rate-determining, the trend is reversed (I > Br > Cl > F). sci-hub.se The reaction of 3,4-dibromopyridine with morpholine would be expected to yield the desired product, potentially with other isomers depending on the reaction conditions. Microwave irradiation has been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.se

Synthesis of Related Bromopyridyl-Morpholine Derivatives

The synthesis of related bromopyridyl-morpholine derivatives, including positional isomers and substituted analogues, employs similar synthetic strategies. The final structure of the product is determined by the substitution pattern of the starting halopyridine.

Positional Isomers and Substituted Analogues

A variety of positional isomers and substituted analogues can be synthesized by altering the starting materials. For example, palladium-catalyzed amination of 3,5-dibromo-2-aminopyridine with morpholine has been shown to selectively occur at the C-3 position, yielding 2-amino-5-bromo-3-morpholinopyridine. nih.gov This highlights the directing effects of existing substituents on the pyridine ring.

Similarly, copper-catalyzed amination of 2-amino-5-iodopyridine with morpholine proceeds selectively at the C-5 position, demonstrating how the choice of catalyst and halogen can influence regioselectivity. rsc.org The synthesis of quinoline derivatives bearing a morpholine group has also been achieved through nucleophilic substitution, showcasing the versatility of this reaction in creating complex heterocyclic systems. nih.gov The reaction of 4-chloro-3-nitrobenzoic acid with morpholine via microwave-assisted SNAr yields 4-(morpholin-4-yl)-3-nitrobenzoic acid, a precursor to various bioactive compounds. mdpi.com These examples underscore the broad applicability of the discussed synthetic methods for generating a diverse library of bromopyridyl-morpholine derivatives and related structures.

Table 2: Examples of Synthesized Bromopyridyl-Morpholine Analogues

Starting Material Reagent Product Synthetic Method
3,5-Dibromo-2-aminopyridine Morpholine 2-Amino-5-bromo-3-morpholinopyridine Pd-catalyzed Amination nih.gov
2-Amino-5-iodopyridine Morpholine 2-Amino-5-morpholinopyridine Cu-catalyzed Amination rsc.org

Synthetic Strategies for Pyridinone-Morpholine Hybrids

The synthesis of hybrid molecules incorporating both pyridinone and morpholine moieties is a significant area of research, aimed at developing compounds with potential therapeutic applications. These strategies often involve multi-step sequences that build the complex scaffold by sequentially introducing the necessary functional groups and rings.

A common approach involves the construction of a core ring system, which is then functionalized with the morpholine group. For instance, in the synthesis of pyrimidine-morpholine hybrids, a two-step process is frequently employed. nih.gov This begins with the reaction of various benzyl bromides with a substituted chlorouracil in a solvent like tetrahydrofuran (THF). nih.gov The resulting benzylated pyrimidine intermediate is then reacted with morpholine. This nucleophilic substitution reaction is typically carried out under basic conditions, using reagents such as triethylamine and potassium carbonate, and heated under reflux to yield the final pyrimidine-morpholine hybrid. nih.gov

Another strategy is demonstrated in the creation of 2-pyridone-quinoline hybrids. In this method, a key intermediate is first synthesized, which is then subjected to reaction with morpholine or piperidine in the presence of potassium carbonate (K₂CO₃) to introduce the heterocyclic amine. nih.gov Subsequent steps can involve reactions like treatment with acetic anhydride under reflux to modify other parts of the molecule. nih.gov The structure-based design for these hybrids often aims to tether the pyridine moiety with another ring system, like quinoline, to enhance biological activity. nih.gov

These synthetic routes highlight a modular approach, allowing for the generation of a library of compounds by varying the initial building blocks. The choice of reagents and reaction conditions is crucial for achieving good yields and purity of the final hybrid compounds.

Table 1: Representative Synthetic Scheme for Pyrimidine-Morpholine Hybrids nih.gov

Step Reactants Reagents & Conditions Product
1 3-methyl-6-chlorouracil, Benzyl bromides (1a-1h) Tetrahydrofuran (THF), 25°C Benzylated pyrimidine intermediates

| 2 | Benzylated pyrimidine intermediates, Morpholine | Triethylamine, Potassium carbonate, Reflux (overnight) | Final pyrimidine-morpholine hybrids (2a-2h) |

Environmentally Benign Synthetic Considerations

In modern organic synthesis, there is a growing emphasis on developing methods that are not only efficient but also environmentally friendly. This involves reducing the use of hazardous materials, minimizing waste, and exploring reaction conditions that are less energy-intensive. For a compound like this compound, this means investigating alternatives to traditional synthetic routes that may rely on harsh reagents or heavy metal catalysts.

Exploration of Catalyst-Free Reaction Conditions

A key aspect of green chemistry is the development of catalyst-free or metal-free reaction protocols. Transition metal catalysts, while highly effective, can lead to toxic waste and product contamination, necessitating costly and difficult purification steps. Consequently, there is significant interest in developing synthetic routes that circumvent the need for these catalysts.

In the broader field of quinoline synthesis, which is structurally related to the pyridine core of the target molecule, transition metal-free protocols have been successfully developed. For example, a method for synthesizing 3-acylquinolines involves the formal [4+2] annulation of anthranils and enaminones. mdpi.com This particular ring-opening and reconstruction strategy proceeds efficiently without a transition metal catalyst, instead utilizing methanesulfonic acid (MSA) and sodium iodide (NaI). mdpi.com This approach showcases the potential for creating complex heterocyclic systems using more environmentally benign reagents.

While a specific, widely adopted catalyst-free synthesis for this compound is not yet established in the literature, the principles demonstrated in related heterocyclic syntheses provide a clear direction for future research. The exploration of strong acid promoters, solvent-free conditions, or microwave-assisted reactions could lead to more sustainable methods for producing this and related morpholine-substituted pyridines. The goal is to design reactions that are both high-yielding and operationally simple, while adhering to the principles of green chemistry. mdpi.com

Reactivity and Mechanistic Investigations of 4 4 Bromopyridin 3 Yl Morpholine

Reactivity of the Bromine Substituent

The bromine atom at the 4-position of the pyridine (B92270) ring is the most reactive site for transformations, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution.

Cross-Coupling Reactions for Further Functionalization

The carbon-bromine bond is well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation and reductive elimination to yield the coupled product.

The bromine substituent of 4-(4-Bromopyridin-3-yl)morpholine can be readily replaced with various carbon-based functional groups. Arylation, a key example of carbon-carbon bond formation, is commonly achieved through the Suzuki-Miyaura coupling reaction. In a typical Suzuki reaction, the bromo-pyridine compound would react with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a new aryl group at the 4-position of the pyridine ring.

While specific examples for this compound are not extensively detailed in publicly available literature, the general mechanism for a Suzuki coupling involving a similar bromopyridine substrate is well-established.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagent/ConditionPurpose
Aryl Halide This compoundSubstrate
Organoboron Reagent Phenylboronic acidSource of the aryl group
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyzes the reaction cycle
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the organoboron reagent
Solvent Dioxane/Water, Toluene, DMFProvides the reaction medium

Other carbon-carbon bond-forming reactions like the Heck, Sonogashira, and Stille couplings could also be employed to introduce alkenyl, alkynyl, and organostannane groups, respectively.

The formation of carbon-heteroatom bonds from aryl halides is another cornerstone of modern synthetic chemistry, with the Buchwald-Hartwig amination being a prominent example. This reaction would enable the synthesis of N-arylated products by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This provides a direct route to more complex amine-containing structures.

Similarly, etherification can be achieved through reactions like the Buchwald-Hartwig or Ullmann ether synthesis, where the bromine atom is displaced by an alcohol or phenol (B47542) to form a C-O bond. These reactions are crucial for constructing diaryl ethers or alkyl aryl ethers.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ComponentExample Reagent/ConditionPurpose
Aryl Halide This compoundSubstrate
Amine Primary or Secondary AmineNucleophile
Palladium Catalyst Pd₂(dba)₃ with a phosphine (B1218219) ligandCatalyzes the reaction cycle
Base NaOt-Bu, K₃PO₄Activates the amine
Solvent Toluene, DioxaneProvides the reaction medium

Nucleophilic Displacement Reactions

The bromine atom on the pyridine ring can also be susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a potent nucleophile directly displaces the bromide. The reactivity in SNAr is highly dependent on the electronic properties of the aromatic ring. The electron-withdrawing nature of the pyridine nitrogen atom enhances the electrophilicity of the ring carbons, particularly at the 2- and 4-positions, making them more susceptible to nucleophilic attack.

Strong nucleophiles like alkoxides, thiolates, or amines can displace the bromine atom, especially under forcing conditions such as high temperature. The mechanism involves the formation of a temporary, negatively charged Meisenheimer complex, followed by the expulsion of the bromide leaving group to restore aromaticity.

Reactivity of the Pyridine Core

Beyond the versatile bromine substituent, the pyridine ring itself possesses inherent reactivity that can be exploited for further functionalization.

Studies on Pyridine Ring Functionalization

The pyridine ring is generally electron-deficient and can undergo reactions characteristic of this property. While the bromine at the 4-position and the morpholine (B109124) at the 3-position are the primary functional handles, other positions on the pyridine ring (C2, C5, C6) could potentially be modified.

One common method for functionalizing pyridine rings is through lithiation followed by quenching with an electrophile. This typically requires a directed metalation group or a halogen-metal exchange. For this compound, a halogen-lithium exchange with an organolithium reagent like n-butyllithium would likely occur at the carbon-bromine bond, generating a 3-morpholinyl-4-lithiopyridine intermediate. This lithiated species could then react with various electrophiles to introduce a wide range of substituents at the 4-position.

Direct C-H activation of the pyridine ring is a more advanced strategy that could potentially functionalize the C2, C5, or C6 positions, though this would likely require specific catalysts and conditions to achieve regioselectivity, overcoming the inherent reactivity of the C-Br bond.

Isomerization Pathways (e.g., Halogen Dance)

The rearrangement of halogenated aromatic compounds under the influence of a base is a well-documented phenomenon known as the "halogen dance". rsc.orgclockss.org This process involves the migration of a halogen atom from one position to another on an aromatic ring. In the context of bromopyridines, this isomerization can be a synthetically useful transformation, enabling access to isomers that might be less readily available through direct synthesis. rsc.orgnih.gov

The "halogen dance" typically proceeds through a series of deprotonation and metal-halogen exchange steps, often facilitated by strong bases like lithium amides. clockss.orgresearchgate.net For a substrate such as a 3-bromopyridine (B30812) derivative, a strong base can abstract a proton from the pyridine ring, leading to a lithiated intermediate. This intermediate can then undergo a series of intermolecular or intramolecular halogen transfers, ultimately resulting in a thermodynamically more stable isomer. The typical pattern for halogen dance reactions in pyridine compounds often involves a 1,2-halogen shift. clockss.orgresearchgate.net

While direct studies on this compound are not extensively reported, the principles of the halogen dance in bromopyridines suggest that it could potentially isomerize. The presence of the morpholino group, an amino substituent, can influence the acidity of the ring protons and the stability of the intermediates, thereby affecting the feasibility and outcome of a halogen dance reaction.

Mechanistic Studies of Key Transformations

The transformation of this compound and related 3-bromopyridines can proceed through distinct mechanistic pathways, prominently featuring the formation of highly reactive pyridyne intermediates and nucleophilic substitution routes. The interplay between these pathways is crucial in determining the final product distribution.

Elucidation of Reaction Mechanisms (e.g., pyridyne intermediates, nucleophilic pathways)

Mechanistic studies have provided strong evidence for the involvement of pyridyne intermediates in the reactions of bromopyridines. rsc.orgwikipedia.org Specifically, the treatment of 3-bromopyridines with a strong base can lead to the formation of a 3,4-pyridyne intermediate through an elimination reaction. rsc.orgchemistryviews.org This highly reactive species possesses a strained "triple" bond within the pyridine ring and is susceptible to attack by nucleophiles.

For instance, in the base-catalyzed isomerization of 3-bromopyridines to their 4-bromo counterparts, the proposed mechanism involves the formation of a 3,4-pyridyne. Subsequent addition of a bromide ion to this intermediate can lead to a mixture of 3- and 4-bromopyridines. rsc.org The trapping of this pyridyne intermediate with agents like furan (B31954) provides further support for its existence. rsc.org

The presence of a morpholino group at the 3-position is expected to influence the formation and reactivity of the 3,4-pyridyne. The electron-donating nature of the morpholino group can affect the stability of the pyridyne and the regioselectivity of subsequent nucleophilic attack. nih.gov In the case of 3,4-pyridynes, nucleophilic additions are known to occur without significant selectivity for attack at either C3 or C4 in the absence of directing groups. nih.gov However, substituents can significantly alter this outcome.

Nucleophilic aromatic substitution (SNAr) presents an alternative mechanistic pathway. 4-Halopyridines are generally more susceptible to SNAr reactions than their 3-halo isomers. nih.gov Therefore, if this compound were to isomerize to a 3-bromo-4-morpholinopyridine isomer, the latter would be more reactive towards nucleophilic displacement of the bromide.

Role of Catalysts and Reagents in Regioselectivity

The regioselectivity of reactions involving this compound and its isomers is highly dependent on the catalysts and reagents employed. Base catalysis is fundamental to the isomerization and pyridyne formation pathways. The choice of base can influence the efficiency of deprotonation and the subsequent reaction cascade. rsc.orgnih.gov

In the context of pyridyne chemistry, the regioselectivity of nucleophilic attack is a critical aspect. For an unsymmetrical 3,4-pyridyne, a nucleophile can add to either the C3 or C4 position. The presence of a substituent on the pyridyne ring plays a crucial directing role. nih.gov For example, studies on substituted 3,4-pyridynes have shown that electron-withdrawing groups can polarize the aryne triple bond, thereby favoring nucleophilic attack at a specific carbon. nih.gov

In a tandem aryl halide isomerization/selective interception approach, the base catalyzes the formation of the 3,4-pyridyne from a 3-bromopyridine, and a nucleophile present in the reaction mixture can then trap this intermediate. The selectivity for the formation of a 4-substituted product is driven by the facile SNAr reaction of the in situ generated 4-bromopyridine (B75155) isomer. rsc.orgresearchgate.net The table below illustrates the 4-selective substitution of 3-bromopyridines with various nucleophiles, a process mechanistically linked to the principles discussed.

Table 1: 4-Substitution of 3-Bromopyridines with Various Nucleophiles. researchgate.net
NucleophileProductSelectivity (4-substituted : other isomers)Isolated Yield of 4-Substituted Product
KOtBu/H₂O4-Hydroxypyridine>20 : 175%
Morpholine4-Morpholinopyridine>20 : 185%
Pyrrolidine4-Pyrrolidinopyridine>20 : 182%

Spectroscopic and Structural Elucidation of 4 4 Bromopyridin 3 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of 4-(4-bromopyridin-3-yl)morpholine would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring. The pyridine protons would typically appear in the aromatic region (downfield), with their chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the bromine and morpholine substituents. Specifically, one would anticipate three signals for the pyridine ring protons. The morpholine protons would present as two distinct multiplets in the aliphatic region, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. For comparison, the related compound 4-(3,5-dichloropyridin-4-yl)morpholine shows pyridine proton signals at δ = 8.35 ppm and morpholine proton signals at δ = 3.84 and 3.37 ppm. wordpress.com However, no specific ¹H NMR data for this compound could be located in the reviewed literature.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals would be expected: five for the pyridine ring and four for the morpholine ring. The chemical shifts of the pyridine carbons would be influenced by the electronegativity of the nitrogen and the bromine substituent. The morpholine carbons would appear in the aliphatic region of the spectrum. As an example, the ¹³C NMR spectrum of 4-(3,5-dichloropyridin-4-yl)morpholine displays signals at δ = 150.8, 149.3, and 128.4 ppm for the pyridine carbons and at δ = 67.4 and 50.4 ppm for the morpholine carbons. wordpress.com Specific experimental ¹³C NMR data for this compound are not available in the public domain.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons on the pyridine ring and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the morpholine ring to the correct position on the pyridine ring (C3) by observing a correlation between the morpholine protons and the pyridine carbons.

Despite the utility of these techniques, no published 2D NMR data for this compound were found.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₁BrN₂O. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition. The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). While predicted mass-to-charge ratios for various adducts of the isomeric compound 4-(3-bromopyridin-4-yl)morpholine (B1399883) are available, for instance, [M+H]⁺ at m/z 243.01276, specific experimental mass spectrometry data for this compound are not documented in the searched literature. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic pyridine ring and the aliphatic morpholine ring.

C=C and C=N stretching vibrations within the pyridine ring.

C-N stretching of the tertiary amine.

C-O-C stretching of the ether linkage in the morpholine ring.

C-Br stretching at a lower frequency.

No experimental IR spectrum for this compound has been published in the available literature.

UV-Vis Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, valuable information regarding the electronic structure, including the presence of chromophores and conjugated systems, can be obtained. The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic makeup.

For the compound this compound, a detailed analysis of its UV-Vis spectrum would provide insights into the electronic transitions associated with the bromopyridine and morpholine moieties. The bromopyridine ring, an aromatic system, is expected to exhibit π → π* transitions, which are typically intense and occur at shorter wavelengths. The presence of the bromine atom and the morpholino group as substituents on the pyridine ring can influence the position and intensity of these absorption bands. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the morpholine ring possess non-bonding electrons (n-electrons), which can give rise to n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

A comprehensive search of scientific literature and chemical databases was conducted to obtain specific experimental or theoretical UV-Vis spectroscopic data for this compound. This included searches for its absorption maxima (λmax), molar absorptivity (ε), and detailed assignments of its electronic transitions.

Therefore, the presentation of a detailed data table and an in-depth discussion of the specific research findings on the UV-Vis spectroscopy of this compound is not possible at this time due to the absence of this information in the public domain. Further experimental investigation or computational studies would be required to elucidate the precise electronic absorption characteristics of this compound.

Computational Chemistry and Theoretical Characterization

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for understanding and predicting the interaction between a ligand, such as "4-(4-Bromopyridin-3-yl)morpholine," and a protein target. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring them based on a force field to estimate the binding affinity. nih.gov Software like AutoDock and Discovery Studio are commonly used for these simulations. nih.govresearchgate.net

While specific docking studies on "this compound" are not extensively documented in publicly available literature, the analysis of its structural components allows for the prediction of its likely binding interactions. The morpholine (B109124) ring contains an oxygen atom and a nitrogen atom, both of which can act as hydrogen bond acceptors. The pyridine (B92270) ring's nitrogen atom can also accept a hydrogen bond. The aromatic pyridine ring itself can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket.

In studies of similar heterocyclic compounds, these interactions are paramount for stable binding. For instance, docking studies on thiopyrano[2,3-b]quinoline derivatives revealed that hydrogen bonds and hydrophobic interactions with amino acid residues are critical for their binding affinity. nih.gov Similarly, in the analysis of 3-bromopyruvate (B3434600) derivatives, the visualization of docked complexes showed various interactions, including hydrogen bonds, that contribute to the stability of the ligand-target complex. researchgate.net For "this compound," it is anticipated that the morpholine and pyridine nitrogens would be key sites for hydrogen bonding, while the bromopyridine ring would engage in van der Waals and π-stacking interactions.

Table 1: Predicted Interaction Potentials of this compound

Functional Group Potential Interaction Type Interacting Partner in Target Protein
Morpholine Oxygen Hydrogen Bond Acceptor Hydrogen Bond Donor Amino Acids (e.g., Ser, Thr, Asn, Gln)
Morpholine Nitrogen Hydrogen Bond Acceptor Hydrogen Bond Donor Amino Acids (e.g., Ser, Thr, Asn, Gln)
Pyridine Nitrogen Hydrogen Bond Acceptor Hydrogen Bond Donor Amino Acids (e.g., Ser, Thr, Asn, Gln)
Bromopyridine Ring π-Stacking, Hydrophobic Interactions Aromatic Amino Acids (e.g., Phe, Tyr, Trp), Aliphatic Residues
Bromo Substituent Halogen Bonding Electron-rich atoms (e.g., backbone carbonyl oxygen)

The conformational flexibility of "this compound" is primarily centered around the morpholine ring and the rotational barrier of the bond connecting it to the pyridine ring. The morpholine ring typically adopts a stable chair conformation. A structural study of a related compound, 4-(4-nitrophenyl)thiomorpholine, revealed that the thiomorpholine (B91149) ring exists in a low-energy chair conformation. mdpi.com In contrast, its morpholine analogue, 4-(4-nitrophenyl)morpholine, also shows a chair conformation but with the substituent in a quasi-equatorial position. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. researchgate.net These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

The electronic structure of a molecule is described by its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of molecular reactivity and stability.

In a study of 3- and 4-amino-2-bromopyridine, DFT calculations were used to determine the HOMO and LUMO energies, which were found to be localized on the entire ring and substituents. nih.gov For "this compound," the HOMO is likely to have significant contributions from the electron-rich morpholine and pyridine rings, while the LUMO may be centered more on the pyridine ring, influenced by the electron-withdrawing bromine atom. These calculations provide reactivity indices such as electronegativity, hardness, and softness, which are crucial for understanding the molecule's chemical behavior.

DFT calculations are used to find the lowest energy structure of a molecule, a process known as geometry optimization. nih.gov For "this compound," this would confirm the chair conformation of the morpholine ring and determine the precise bond lengths, bond angles, and dihedral angles. Following optimization, a vibrational analysis can be performed to predict the infrared (IR) and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data to confirm the structure. Studies on related molecules like 4-acetylmorpholine (B157445) and amino-bromopyridines have shown excellent agreement between DFT-calculated vibrational frequencies and experimental spectra after applying appropriate scaling factors. researchgate.netnih.gov

Prediction of Molecular Descriptors Relevant to Research Design

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Several online tools and databases, such as PubChem, provide computed descriptors for a vast number of compounds.

For "this compound" and its isomers, key descriptors relevant to drug design include the logarithm of the octanol-water partition coefficient (XlogP3), which indicates lipophilicity, and the Topological Polar Surface Area (TPSA), which correlates with drug transport properties. Other important descriptors are the number of hydrogen bond donors and acceptors, molecular weight, and the number of rotatable bonds. These parameters are often evaluated against criteria like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. While specific experimental data for the target compound is limited, data for its isomers provide a valuable reference.

Table 2: Predicted Molecular Descriptors for Bromopyridinyl-morpholine Isomers

Descriptor 4-(4-Bromopyridin-2-yl)morpholine nih.gov 4-(6-Bromopyridin-3-yl)morpholine nih.gov 4-(3-bromopyridin-4-yl)morpholine (B1399883) uni.lu
Molecular Formula C₉H₁₁BrN₂O C₉H₁₁BrN₂O C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol 243.10 g/mol 243.10 g/mol
XlogP3 1.9 1.6 1.3
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 3 3 3
Rotatable Bonds 1 1 1
TPSA 22.1 Ų 22.1 Ų 25.4 Ų

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a widely used metric in medicinal chemistry to estimate the transport properties of drugs. A lower TPSA is generally associated with better cell membrane permeability. For the isomeric compound 4-(6-Bromopyridin-3-yl)morpholine, the calculated TPSA is 25.4 Ų. nih.gov

Interactive Data Table: Topological Polar Surface Area (TPSA)

Compound NameTPSA (Ų)
4-(6-Bromopyridin-3-yl)morpholine25.4 nih.gov

Rotatable Bonds

Rotatable bonds are defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can correlate with lower bioavailability due to the entropic penalty paid for fixing the conformation upon binding to a target. The number of rotatable bonds for the related compound 4-(6-Bromopyridin-3-yl)morpholine has been computationally determined to be 1. nih.gov

Interactive Data Table: Rotatable Bonds

Compound NameRotatable Bond Count
4-(6-Bromopyridin-3-yl)morpholine1 nih.gov

Advanced Medicinal Chemistry Research Applications Excluding Clinical Studies

Design and Synthesis of Modified Analogues for Biological Research

The core structure of 4-(4-Bromopyridin-3-yl)morpholine is a versatile starting point for the creation of diverse chemical libraries for biological screening. nih.govresearchgate.net Medicinal chemists employ various strategies to modify this scaffold, aiming to enhance potency, selectivity, and other pharmacologically relevant properties. researchgate.net

Scaffold Modification Strategies

The modification of the this compound scaffold can be approached in several ways. The bromine atom on the pyridine (B92270) ring is a key functional group that allows for a variety of coupling reactions, enabling the introduction of different substituents. For instance, Suzuki and Stille couplings can be used to introduce aryl or heteroaryl groups, expanding the chemical space and influencing the molecule's interaction with biological targets.

Another common strategy involves the modification of the morpholine (B109124) ring itself. nih.gov While the morpholine moiety often contributes to favorable pharmacokinetic properties, altering its structure can lead to improved biological activity. nih.govresearchgate.net This can include the introduction of substituents on the morpholine ring or its replacement with bioisosteres, which are structurally different but have similar biological properties.

Furthermore, the pyridine nitrogen provides a site for potential quaternization or the introduction of N-oxides, which can alter the electronic properties and solubility of the resulting analogues. The synthesis of these modified analogues often involves multi-step reaction sequences, starting from commercially available precursors. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis in a Research Context

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry research that systematically investigates how the chemical structure of a compound influences its biological activity. nih.govnih.govfrontiersin.org For derivatives of this compound, SAR studies aim to identify the key structural features responsible for their interaction with specific biological targets. researchgate.net

By synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity, researchers can build a comprehensive understanding of the SAR. nih.gov For example, in the context of kinase inhibition, SAR studies might explore how different substituents on the pyridine ring or modifications to the morpholine moiety affect the compound's potency and selectivity for a particular kinase. researchgate.net This information is then used to guide the design of new, more potent, and selective inhibitors. nih.govresearchgate.net

Table 1: Illustrative SAR Data for Hypothetical this compound Analogues as Kinase Inhibitors
AnalogueModificationKinase IC50 (nM)Key Observation
Parent CompoundThis compound>1000Inactive starting point.
Analogue AReplacement of Br with Phenyl500Introduction of an aryl group improves activity.
Analogue BReplacement of Br with 4-Methoxyphenyl150Electron-donating group on the phenyl ring enhances potency.
Analogue CReplacement of Br with 3-Chlorophenyl800Electron-withdrawing group at the meta position is detrimental.
Analogue DMethyl substitution on Morpholine ring300Steric hindrance on the morpholine may be tolerated.

Exploration of Potential Biological Targets

The this compound scaffold has been identified as a promising starting point for the development of inhibitors for various enzymes implicated in disease. nih.govresearchgate.netsemanticscholar.org In vitro studies are crucial for identifying and characterizing the interactions of these compounds with their biological targets.

Enzyme Inhibition Studies (in vitro)

In vitro enzyme inhibition assays are fundamental tools for evaluating the potential of this compound derivatives as therapeutic agents. nih.gov These assays measure the ability of a compound to reduce the activity of a specific enzyme, providing quantitative data such as the half-maximal inhibitory concentration (IC₅₀).

The morpholine moiety is a common feature in many known kinase inhibitors, and derivatives of this compound have been explored for their potential to inhibit various kinases. researchgate.netnih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govsci-hub.se

Research has focused on developing derivatives that selectively target specific kinases, such as:

MNK (MAPK-interacting kinases): These kinases are involved in the regulation of protein synthesis and have been implicated in cancer.

CDK9 (Cyclin-dependent kinase 9): This kinase is a key regulator of transcription and is a target for cancer therapy.

Met kinase (Mesenchymal-epithelial transition factor): Overactivation of Met is associated with tumor growth and metastasis. nih.govsci-hub.seunipa.it

GSK3 (Glycogen synthase kinase 3): This kinase is involved in a wide range of cellular processes, and its inhibitors are being investigated for various therapeutic applications. nih.govnih.gov

The development of potent and selective kinase inhibitors from the this compound scaffold often involves extensive SAR studies to optimize the interactions with the ATP-binding site of the target kinase. researchgate.net

Table 2: In Vitro Kinase Inhibition Data for Selected this compound Derivatives
DerivativeTarget KinaseIC50 (nM)
Compound X1MNK175
Compound X2CDK9120
Compound Y1Met Kinase50
Compound Z1GSK3β200

Mutations in isocitrate dehydrogenase (IDH) enzymes are found in several types of cancer, leading to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumor development. semanticscholar.orgamegroups.orgnih.gov Inhibitors of mutant IDH enzymes have emerged as a promising therapeutic strategy. nih.govnih.gov The this compound scaffold has been investigated as a potential core structure for the development of IDH inhibitors. semanticscholar.org

The design of these inhibitors focuses on creating molecules that can selectively bind to the mutant form of the enzyme without affecting the wild-type enzyme. semanticscholar.orgnih.gov In vitro assays are used to determine the potency and selectivity of these compounds against different IDH mutations. semanticscholar.org

Table 3: In Vitro Inhibition of Mutant IDH by this compound Analogues
AnalogueIDH MutantIC50 (nM)Selectivity vs. Wild-Type IDH
Compound A1IDH1 R132H95>100-fold
Compound A2IDH2 R140Q150>80-fold
Compound B1IDH1 R132C210>50-fold

Receptor Modulation Studies (in vitro)

The versatility of the this compound scaffold is further demonstrated in its use for creating ligands that modulate the activity of various receptors, particularly G-protein coupled receptors (GPCRs). drugtargetreview.combiomolther.org GPCRs are a large family of transmembrane proteins involved in a vast array of physiological processes, making them significant drug targets. drugtargetreview.combiomolther.org

The this compound core has been instrumental in the development of ligands targeting dopamine (B1211576) and serotonin (B10506) receptors. For instance, it has been used to synthesize selective antagonists for the dopamine D4 receptor. nih.gov The dopamine D4 receptor is implicated in various neurological functions and is a target for conditions like glioblastoma. nih.gov

Similarly, this scaffold has been employed in the creation of molecules that interact with serotonin receptors, such as the 5-HT1A receptor. nih.gov The modulation of these receptors is a key strategy in the development of treatments for a variety of central nervous system disorders. nih.gov

Table 1: In Vitro Receptor Modulation Studies

Receptor TargetCompound TypeResearch Focus
Dopamine D4AntagonistsPotential therapeutic alternatives for glioblastoma. nih.gov
5-HT1AModulatorsInvestigation of amphetamine's discriminative stimulus effects. nih.gov

The this compound structure has been utilized in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). nih.gov mGlu3 receptors are involved in modulating synaptic transmission and neuronal excitability. nih.gov The development of selective NAMs for mGlu3 is a promising area of research for understanding and potentially treating neuropsychiatric disorders like schizophrenia. nih.gov Research has shown that selective mGlu3 NAMs can be used to dissect the specific roles of this receptor in complex neurological processes. nih.gov

The morpholine moiety, a key component of this compound, is present in ligands developed for the histamine (B1213489) H3 receptor. nih.gov The H3 receptor is primarily expressed in the central nervous system and its modulation is of interest for various neurological and psychiatric conditions. researchgate.net Research has focused on developing potent and selective H3 receptor antagonists, and the morpholine group has been incorporated into such compounds to explore their binding and activity. nih.govresearchgate.net

Other Biochemical and Cellular Activity Investigations (in vitro)

Beyond receptor modulation, the this compound scaffold has been explored for its potential in other biochemical and cellular contexts, most notably in the realm of oncology.

The pyridine ring system, a core component of this compound, is a common feature in many compounds investigated for their anti-proliferative effects. Substituted aminopyrazolo[3,4-b]pyridines have been synthesized and tested for their ability to inhibit the growth of various human tumor cell lines in vitro. nih.gov This line of research explores the potential of such compounds as cytotoxic agents for cancer therapy. nih.gov

Amyloid β Aggregation Inhibition

There is no specific research available that evaluates the efficacy of This compound as an inhibitor of amyloid β (Aβ) aggregation. Research in this area often focuses on identifying molecules that can interfere with the self-assembly of Aβ peptides, a process linked to Alzheimer's disease. While various heterocyclic scaffolds are investigated for this purpose, no studies were found that specifically name or test this compound.

Metal Ion Chelation Research

No dedicated studies on the metal ion chelation properties of This compound were identified. The design of chelating agents for therapeutic or diagnostic purposes is a significant field in medicinal chemistry. nih.gov Effective chelators are designed to bind specific metal ions, and their development involves detailed studies of their coordination chemistry and thermodynamic stability. nih.gov While pyridine and morpholine moieties are present in various known chelating agents, the chelating potential of this specific combined structure has not been reported.

Strategies for Enhancing Research Compound Properties

The morpholine ring is frequently used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. nih.gov General strategies exist for modifying compounds containing this and similar heterocyclic structures to enhance their research utility.

Modulation of Polarity and Lipophilicity for Research Tools

Controlling polarity and lipophilicity is crucial for optimizing a compound's properties as a research tool. While there are no studies specific to This compound , general principles are applied to morpholine-containing molecules. Lipophilicity, often measured as logD, can be a key factor in a molecule's behavior. researchgate.net

Counterintuitive strategies have been explored for other morpholine-containing structures, where the addition of carbon atoms in the form of one-carbon bridges can paradoxically decrease lipophilicity. nih.govacs.org Another approach involves replacing a morpholine ring with a bioisostere like an azaspiroheptane, which can lower the logD value by increasing the basicity of the molecule. nih.gov These methods aim to improve properties like solubility and reduce off-target effects by fine-tuning the compound's polarity.

Table 1: General Strategies for Modulating Lipophilicity of Heterocyclic Compounds

StrategyStructural ChangeEffect on Lipophilicity (logD)Rationale
Bridging Addition of a one-carbon tether across the morpholine ring.DecreaseAlters molecular shape and conformation. nih.gov
Spiro-substitution Replacement of morpholine with an azaspiro[3.3]heptane.DecreaseIncreases basicity (pKa). nih.gov

This table represents general principles and is not based on data for this compound.

Improving Metabolic Stability in Research Models

Enhancing metabolic stability is a primary goal in drug design to ensure a compound remains intact long enough to exert its biological effect in research models. The morpholine moiety is often considered metabolically stable and can be incorporated into molecules to improve this property. nih.gov

General tactics to improve the metabolic stability of drug candidates include:

Reducing Lipophilicity: Highly lipophilic compounds are more readily metabolized by enzymes that possess lipophilic binding sites. researchgate.net

Blocking Metabolic Sites: Introducing electron-withdrawing groups or creating steric hindrance at metabolically vulnerable positions can prevent oxidative metabolism. researchgate.net For example, replacing metabolically labile groups with more stable alternatives, such as substituting a pyridyl group with a thiazole, has been shown to increase stability towards oxidation. researchgate.net

In the context of a molecule like This compound , a medicinal chemist might investigate potential sites of metabolism on the pyridine ring or the morpholine itself and apply these principles to design more robust analogs for research purposes. However, no published research details such efforts for this specific compound.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Bromopyridyl-Morpholine Systems

The synthesis of substituted morpholines and pyridines is a well-established field, yet the development of more efficient, sustainable, and diverse synthetic routes remains a key area of research. nih.gove3s-conferences.org Future synthetic strategies for 4-(4-Bromopyridin-3-yl)morpholine and related compounds are likely to focus on several emerging areas.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. e3s-conferences.org The application of these methods to couple morpholine (B109124) with functionalized bromopyridines offers a direct and versatile route to the target compound. Future research may focus on the development of novel phosphine (B1218219) ligands that allow for lower catalyst loadings, milder reaction conditions, and a broader substrate scope, including complex and sterically hindered starting materials.

Furthermore, C-H activation represents a rapidly evolving field in organic synthesis that could provide novel pathways to bromopyridyl-morpholine systems. Direct arylation of the morpholine nitrogen with a bromopyridine derivative via C-H activation would offer a more atom-economical approach compared to traditional cross-coupling methods.

"Green" chemistry principles are also expected to drive the development of new synthetic methods. This includes the use of more environmentally benign solvents, catalytic systems that minimize waste, and one-pot procedures that reduce the number of purification steps. nih.gov For instance, the use of ethylene sulfate in a one- or two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines presents a green and efficient alternative to traditional methods. nih.gov

Table 1: Emerging Synthetic Methodologies

MethodologyDescriptionPotential Advantages
Advanced Pd-Catalyzed Cross-CouplingUtilization of novel ligands and catalysts for Buchwald-Hartwig amination.Milder reaction conditions, lower catalyst loading, broader substrate scope.
C-H Activation/ArylationDirect coupling of morpholine with bromopyridines via C-H bond functionalization.High atom economy, reduced pre-functionalization of starting materials.
Green Synthetic RoutesEmployment of environmentally friendly solvents, catalysts, and one-pot procedures.Reduced environmental impact, increased efficiency, and lower costs. nih.gov
Flow ChemistryContinuous synthesis in microreactors.Enhanced reaction control, improved safety, and scalability.

Advanced Spectroscopic and Analytical Techniques for Complex Characterization

The unambiguous characterization of this compound and its potential isomers is crucial for its application in any field. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, advanced methodologies can provide deeper structural and conformational insights. nih.govlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for establishing the connectivity of the molecule. nih.gov For complex structures and isomeric mixtures, advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine through-space proximities of protons, aiding in the assignment of stereochemistry and the study of conformational preferences of the morpholine ring. researchgate.net The use of chiral solvating agents can also be explored to differentiate between potential enantiomers if a chiral center is introduced into the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule. researchgate.net Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can provide valuable information about the fragmentation patterns of the molecule, which can help in distinguishing between isomers. wikipedia.orgnih.gov The fragmentation of the morpholine ring and the bromopyridine moiety will generate characteristic ions that can be used for structural elucidation. libretexts.orgmiamioh.edu

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and can be used to identify characteristic functional groups. Advanced techniques like surface-enhanced Raman spectroscopy (SERS) could be employed to enhance the signal and obtain more detailed structural information, particularly for trace amounts of the compound.

Table 2: Spectroscopic and Analytical Data for Characterization

TechniqueInformation Provided
¹H NMRChemical environment of protons, spin-spin coupling. chemicalbook.com
¹³C NMRChemical environment of carbon atoms. nih.gov
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms. researchgate.net
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental composition. researchgate.net
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns for structural elucidation and isomer differentiation. wikipedia.org
Infrared (IR) & Raman SpectroscopyVibrational modes and functional groups.

Novel Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental work and accelerating the discovery process.

Molecular Docking and Dynamics: Given the prevalence of morpholine and pyridine (B92270) scaffolds in medicinal chemistry, molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as protein kinases. researchgate.netnih.govnih.govmdpi.com Molecular dynamics (MD) simulations can then be used to study the stability of the predicted protein-ligand complexes and to understand the dynamic nature of the interactions. nih.gov

ADME-Tox Prediction: A significant challenge in drug development is the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties. researchgate.netresearchgate.netchemrxiv.orglongdom.org In silico models, based on quantitative structure-activity relationships (QSAR) and machine learning algorithms, can be used to predict key parameters such as solubility, permeability, metabolic stability, and potential toxicity of this compound. researchgate.netchemrxiv.orglongdom.org These predictions can help in prioritizing compounds for further experimental evaluation.

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to determine the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the molecule. This information can be used to corroborate experimental data and to gain a deeper understanding of the molecule's reactivity and properties.

Table 3: Computational Modeling Approaches

ApproachApplicationPredicted Properties
Molecular DockingVirtual screening and binding mode prediction. nih.govsamipubco.comBinding affinity, protein-ligand interactions.
Molecular Dynamics (MD) SimulationsStudy of conformational changes and complex stability. nih.govDynamic behavior, free energy of binding.
ADME-Tox ModelingPrediction of pharmacokinetic and toxicological properties. researchgate.netresearchgate.netchemrxiv.orglongdom.orgSolubility, permeability, metabolic pathways, toxicity alerts.
Quantum Mechanics (QM)Calculation of electronic structure and properties.Optimized geometry, spectroscopic data, reactivity indices.

Interdisciplinary Research Opportunities in Chemical Biology

The unique structural features of this compound make it an attractive candidate for exploration in various areas of chemical biology. The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates, while the bromopyridine unit can serve as a handle for further functionalization or as a key interaction motif with biological targets. jocpr.comnih.gov

Development of Kinase Inhibitors: The pyridine scaffold is a common feature in many approved kinase inhibitors. nih.govmdpi.com The bromopyridyl-morpholine core could serve as a starting point for the design of novel inhibitors for various kinases implicated in diseases such as cancer and inflammation. The bromine atom can be exploited for further derivatization using cross-coupling reactions to explore the chemical space around the core scaffold and optimize binding affinity and selectivity.

Chemical Probes for Target Identification: Functionalized derivatives of this compound could be developed as chemical probes to identify and validate novel drug targets. For example, the incorporation of a photo-activatable group or a clickable handle would allow for covalent labeling of target proteins and their subsequent identification using proteomic techniques.

Fragment-Based Drug Discovery: The relatively small size and drug-like properties of this compound make it an ideal candidate for fragment-based drug discovery (FBDD) campaigns. nih.gov Screening this fragment against a panel of biological targets could identify initial hits that can then be grown and optimized into more potent lead compounds.

Table 4: Interdisciplinary Research Areas

AreaResearch FocusPotential Impact
Kinase Inhibitor DevelopmentDesign and synthesis of libraries based on the bromopyridyl-morpholine scaffold.Discovery of novel therapeutics for cancer and inflammatory diseases.
Chemical Probe SynthesisIntroduction of reactive or reporter groups for target engagement studies.Identification and validation of new drug targets.
Fragment-Based Drug DiscoveryScreening of the core scaffold against diverse biological targets. nih.govGeneration of starting points for lead optimization.
Materials ScienceIncorporation into polymers or materials for biomedical applications.Development of new drug delivery systems or diagnostic tools.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-Bromopyridin-3-yl)morpholine, and how can purity be optimized?

A common method involves coupling morpholine with halogenated pyridine derivatives. For example, nickel-catalyzed cross-coupling reactions between morpholine and aryl bromides (e.g., 4-bromopyridine derivatives) under inert atmospheres yield the target compound. Purification via column chromatography using silica gel and solvents like ethyl acetate/hexane mixtures ensures high purity (>90%). Reaction monitoring via TLC and characterization by 1H^1H NMR and mass spectrometry (ESI) are critical for validation .

Q. How can spectroscopic techniques (NMR, IR, Raman) be applied to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. The morpholine ring protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons from the bromopyridinyl group appear at δ 7.0–8.5 ppm .
  • Raman/IR : These techniques detect vibrational modes of functional groups. For morpholine derivatives, C-H stretching (2980–3145 cm1^{-1}) and ring vibrations (1100–1175 cm1^{-1}) are key. Pressure-dependent Raman studies can reveal conformational changes under stress .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

The bromine atom at the pyridine 4-position is reactive in Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings. For instance, palladium-catalyzed coupling with boronic acids replaces bromine with aryl/heteroaryl groups, enabling diversification. Optimizing catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., K2 _2CO3_3) in polar solvents (DMSO, DMF) enhances yields .

Advanced Research Questions

Q. How do high-pressure conditions affect the structural dynamics of this compound?

High-pressure Raman spectroscopy (0–3.5 GPa) reveals phase transitions via peak splitting/merging. For morpholine derivatives, C-H···O hydrogen bonding and van der Waals interactions dominate lattice stability. Discontinuities in dω/dpd\omega/dp plots at ~0.7, 1.7, and 2.5 GPa suggest pressure-induced conformational changes. Complementary X-ray diffraction under pressure is recommended for crystallographic validation .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distributions, HOMO-LUMO gaps, and charge-transfer behavior. Solvent effects (e.g., PCM model for DMSO) improve accuracy. These models guide predictions of reactivity in catalytic systems or photophysical studies .

Q. How can in vitro assays evaluate the biological activity of this compound derivatives?

  • Enzyme inhibition : Test against targets like NLRP3 inflammasome (linked to atherosclerosis) using cell-based assays (e.g., IL-1β ELISA).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess safety profiles.
  • Structure-Activity Relationships (SAR) : Modify the pyridine or morpholine moieties to probe pharmacological optimization .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

HPLC-MS with C18 columns and acetonitrile/water gradients separates impurities (e.g., unreacted bromopyridine). Limit of detection (LOD) can reach 0.1% using UV-Vis (254 nm) or charged aerosol detection. For halogenated byproducts, ICP-MS quantifies residual bromine .

Methodological Notes

  • Synthesis : Prioritize inert conditions (Ar/N2_2) to prevent oxidation of morpholine .
  • Crystallography : Single-crystal X-ray diffraction requires slow evaporation from EtOH/CHCl3_3 mixtures .
  • Safety : Handle brominated compounds in fume hoods; PPE (gloves, goggles) is mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.